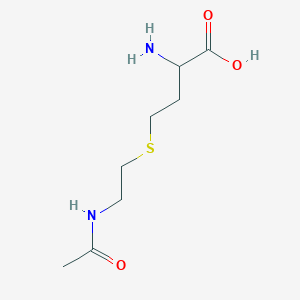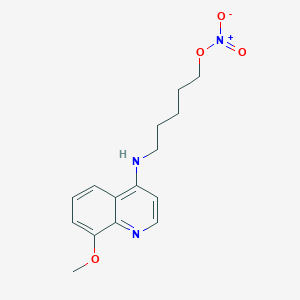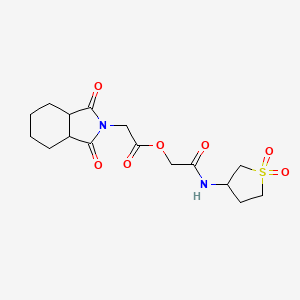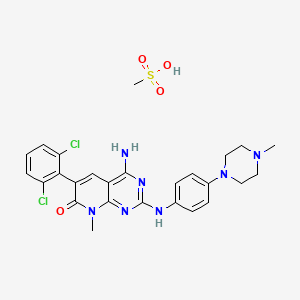
Vectrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Minocycline hydrochloride is a semi-synthetic derivative of tetracycline, a broad-spectrum antibiotic. It is widely used to treat various bacterial infections, including those caused by gram-positive and gram-negative bacteria. Minocycline hydrochloride is known for its high efficacy, long half-life, and ability to penetrate tissues effectively .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Minocycline hydrochloride is synthesized through a series of chemical reactions starting from tetracycline. The process involves the selective dimethylation of tetracycline to produce minocycline. The key steps include:
Dimethylation: Tetracycline undergoes dimethylation at specific positions to form minocycline.
Hydrochloride Formation: Minocycline is then converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods: The industrial production of minocycline hydrochloride involves the following steps:
Dissolution: Minocycline is dissolved in a mixed solvent of alcohol and water.
Crystallization: The solution is subjected to crystallization to form minocycline hydrochloride hydrate crystals.
Filtration and Drying: The crystals are filtered and dried to obtain the final product
Analyse Chemischer Reaktionen
Types of Reactions: Minocycline hydrochloride undergoes various chemical reactions, including:
Oxidation: Minocycline can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in minocycline, altering its properties.
Substitution: Minocycline can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of minocycline.
Reduction Products: Reduced forms of minocycline with altered functional groups.
Substitution Products: Substituted minocycline derivatives with different chemical properties
Wissenschaftliche Forschungsanwendungen
Minocycline hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying antibiotic synthesis and modification.
Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: Widely used to treat infections, acne, and rheumatoid arthritis. It is also being explored for its neuroprotective properties in conditions like Alzheimer’s disease and multiple sclerosis.
Industry: Employed in the development of new antibiotic formulations and drug delivery systems
Wirkmechanismus
Minocycline hydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This inhibition blocks the addition of new amino acids to the elongating peptide chain, effectively halting protein synthesis. The compound’s high lipophilicity allows it to penetrate bacterial cells efficiently .
Vergleich Mit ähnlichen Verbindungen
- Doxycycline
- Tetracycline
- Oxytetracycline
- Chlortetracycline
Minocycline hydrochloride stands out due to its superior pharmacokinetic properties and broad-spectrum antibacterial activity.
Eigenschaften
Molekularformel |
C23H28ClN3O7 |
|---|---|
Molekulargewicht |
493.9 g/mol |
IUPAC-Name |
4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C23H27N3O7.ClH/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);1H |
InChI-Schlüssel |
WTJXVDPDEQKTCV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-fluoro-N-[1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B11934702.png)



![N-[2-[3-[(3-hydroxypyrrolidin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide](/img/structure/B11934728.png)


![(3Z)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B11934754.png)
![4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine](/img/structure/B11934759.png)

